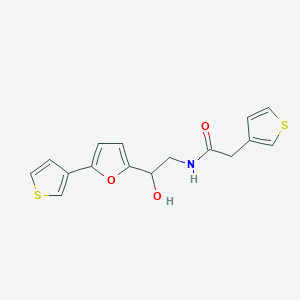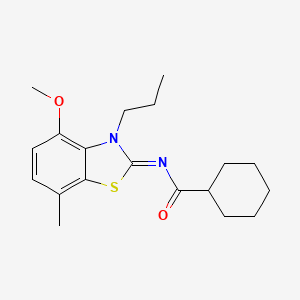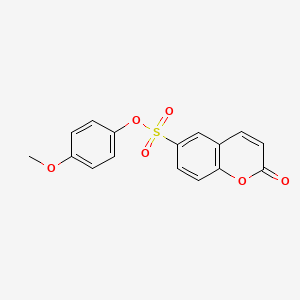
2-(4-(4-(tert-butyl)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-(tert-butyl)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21F3N6O2 and its molecular weight is 446.434. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-(tert-butyl)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-(tert-butyl)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science Applications
Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, structurally related to the specified compound, are highlighted for their utility in synthetic organic chemistry. Their versatility is underscored through reactions such as nucleophilic substitutions and radical reactions, leading to significant modifications of the benzene ring. This adaptability paves the way for the creation of diverse synthetic pathways and material science applications (Jasch et al., 2012).
Electrochromic Properties : Studies on polyamides with pendent carbazole groups, which share functional similarities with the compound of interest, exhibit significant electrochromic properties. These materials transition color based on electrical input, showing potential for use in smart windows, displays, and adaptive camouflage materials (Hsiao et al., 2013).
Biological Research Applications
Insecticidal Activity : Pyrazole amide derivatives, similar in structural complexity to the specified compound, have been investigated for their potential insecticidal activity. This exploration provides a foundation for developing new pest control agents with targeted action mechanisms (Deng et al., 2016).
Antimicrobial Evaluation : Research into organotin(IV) complexes, which include structural motifs related to the compound , reveals their potential as antimicrobial agents. Such studies are crucial for the discovery of new antibiotics and treatments for resistant bacterial strains (Shpakovsky et al., 2012).
Photophysical and Electrochemical Research
Aggregation-induced Emission : The study of tetraphenylethene-based benzimidazoles, which exhibit structural and functional resemblance to the targeted compound, reveals aggregation-induced emission characteristics. These findings are significant for the development of new materials for optoelectronic devices and sensors (Zhang et al., 2018).
Electrochemical Oxidative Coupling : Research into the electrochemical oxidative coupling of arylamino groups presents opportunities for fabricating redox-active and electrochromic films. Such materials have applications in smart materials and energy storage devices (Hsiao & Wang, 2016).
Propriétés
IUPAC Name |
2-[4-[(4-tert-butylbenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-20(2,3)14-6-4-13(5-7-14)18(31)26-15-8-10-16(11-9-15)30-28-17(27-29-30)19(32)25-12-21(22,23)24/h4-11H,12H2,1-3H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCURNOMWSDJLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-(tert-butyl)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686675.png)

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2686677.png)

![2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2686679.png)
![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2686680.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2686681.png)
![2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide](/img/structure/B2686682.png)

![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)
![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)
